molecular formula C8H3ClN4 B11780434 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11780434
M. Wt: 190.59 g/mol
InChI Key: PJSMHBCCUTXFLH-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve controlled temperatures and the use of polar solvents to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer therapy . The compound’s unique structure allows it to influence pharmacokinetics and pharmacodynamics, making it effective in therapeutic interventions.

Comparison with Similar Compounds

4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile can be compared with other similar compounds in the pyridopyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for diverse applications in scientific research.

Properties

Molecular Formula

C8H3ClN4

Molecular Weight

190.59 g/mol

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H

InChI Key

PJSMHBCCUTXFLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2Cl)C#N

Origin of Product

United States

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